N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant pharmacological activities, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The benzimidazole and indole moieties are then coupled through a propyl linker, often using a carboxamide functional group to form the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions:
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-4-carboxamide can be compared with other compounds containing benzimidazole or indole moieties:
Benzimidazole Derivatives: Compounds like albendazole and thiabendazole are known for their antiparasitic activities.
Indole Derivatives: Compounds like indomethacin and serotonin are known for their anti-inflammatory and neurotransmitter activities, respectively.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual moieties .
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-24-13-11-14-15(6-4-9-18(14)24)20(25)21-12-5-10-19-22-16-7-2-3-8-17(16)23-19/h2-4,6-9,11,13H,5,10,12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
QHPHRJNHFQGKAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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